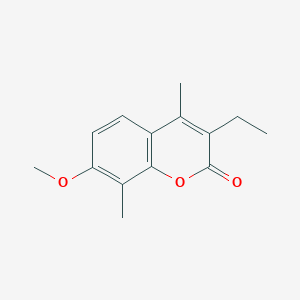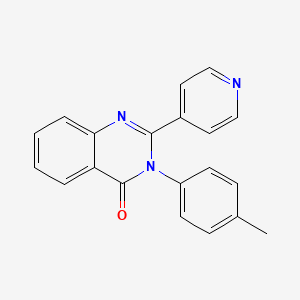
3-(4-methylphenyl)-2-(4-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazolinones are synthesized through various methods. A common approach involves the cyclization of anthranilic acid derivatives with different reagents to form the quinazolinone core. For instance, the synthesis of 4(3H)-quinazolinones can be achieved by cyclizing 2-aminobenzamides with aldehydes via cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate (Cheng et al., 2013). Another route involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid derivatives to yield various quinazolinone derivatives with potential antimicrobial activities (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The position and nature of substituents on the quinazolinone nucleus significantly influence its biological activity and physicochemical properties. X-ray crystallography provides detailed insights into the molecular conformation, which is crucial for understanding the interaction of quinazolinones with biological targets (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present. These reactions are fundamental for the synthesis of quinazolinone derivatives with enhanced biological activities. The reactivity of the quinazolinone nucleus can be manipulated through various synthetic strategies to yield compounds with desired chemical properties (Ozaki et al., 1980).
Physical Properties Analysis
The physical properties of quinazolinones, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents can significantly alter these properties, affecting their formulation and bioavailability. Studies on quinazolinones have shown that slight modifications in the molecular structure can lead to significant changes in their physical properties, which is important for their application in drug development (Sarkar et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as acidity, basicity, and reactivity, are crucial for their biological activity. The quinazolinone core can engage in hydrogen bonding and π-π interactions, which are essential for binding to biological targets. The electronic properties, such as the distribution of electron density and the presence of electrophilic or nucleophilic centers, also play a significant role in the chemical reactivity and biological activity of quinazolinones (Vidule, 2011).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKLHULKCUUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

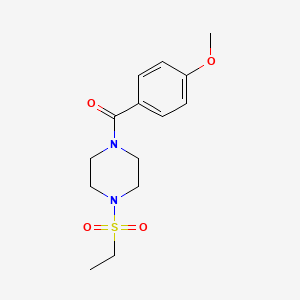
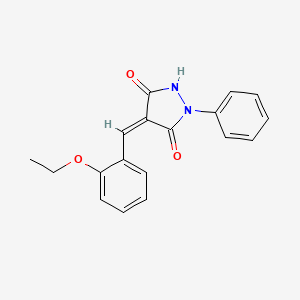
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

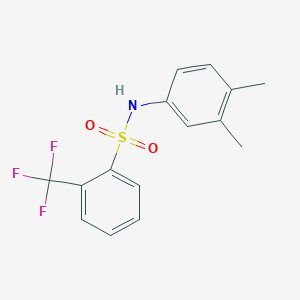
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
